molecular formula C25H27N5O2S2 B14916514 2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14916514
M. Wt: 493.6 g/mol
InChI Key: JBBSWMJFTCEOLT-UHFFFAOYSA-N
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Description

2-((3-(3-(Dimethylamino)propyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a thiazole ring, and a dimethylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-(Dimethylamino)propyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the thiazole ring, and the attachment of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-((3-(3-(Dimethylamino)propyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core and thiazole ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((3-(3-(Dimethylamino)propyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27N5O2S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C25H27N5O2S2/c1-17-9-11-18(12-10-17)21-15-33-24(26-21)28-22(31)16-34-25-27-20-8-5-4-7-19(20)23(32)30(25)14-6-13-29(2)3/h4-5,7-12,15H,6,13-14,16H2,1-3H3,(H,26,28,31)

InChI Key

JBBSWMJFTCEOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCN(C)C

Origin of Product

United States

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